molecular formula C12H14N2O3 B13175404 7-Hydroxy-6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

7-Hydroxy-6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

Cat. No.: B13175404
M. Wt: 234.25 g/mol
InChI Key: FMECMJBWRCGFBQ-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a complex organic compound with a unique structure that includes hydroxy, methoxy, and isopropyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

    Introduction of the hydroxy and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Incorporation of the isopropyl group: This step usually involves alkylation reactions using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-Hydroxy-6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic properties that are being explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyflavanone: Shares the methoxy group but differs in the core structure.

    2-(4-Methoxyphenyl)-1-benzopyran-4-one: Similar methoxy substitution but different core.

    7-Methoxy-5-methyl-2-phenyl-1-benzopyran-4-one: Similar methoxy and phenyl groups but different overall structure.

Uniqueness

7-Hydroxy-6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is unique due to its specific combination of functional groups and the phthalazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

7-hydroxy-6-methoxy-2-propan-2-ylphthalazin-1-one

InChI

InChI=1S/C12H14N2O3/c1-7(2)14-12(16)9-5-10(15)11(17-3)4-8(9)6-13-14/h4-7,15H,1-3H3

InChI Key

FMECMJBWRCGFBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC(=C(C=C2C=N1)OC)O

Origin of Product

United States

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